4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid
Overview
Description
Benzimidazole and its derivatives are a class of heterocyclic compounds with significant biological and chemical importance. They are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Bassyouni et al. (2012) described the synthesis of a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds, highlighting the versatility of benzimidazole scaffolds in organic synthesis (Bassyouni et al., 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene was reported by Shang et al. (2009), demonstrating the conformational details of benzimidazole-containing compounds (Shang et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, such as N-alkylation, acylation, and oxidation. They exhibit a wide range of chemical properties due to the presence of the benzimidazole moiety, which acts as a versatile synthetic building block. Khaligh et al. (2019) investigated the synthesis and catalytic applications of 4-imidazol-1-yl-butane-1-sulfonic acid ionic liquid, demonstrating the chemical reactivity of imidazole-based compounds (Khaligh et al., 2019).
Scientific Research Applications
Antibacterial and Antimicrobial Activity
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of Application: Imidazole derivatives have been reported to show a wide range of biological activities, including antibacterial and antimicrobial effects . For example, a compound synthesized from anhydride and imine showed potential antibacterial activity .
- Methods of Application: The antibacterial potential of these compounds is typically evaluated using methods such as the serial broth dilution method .
- Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antibacterial activity .
Anti-leukemic Activity
- Scientific Field: Oncology and Medicinal Chemistry .
- Summary of Application: Certain imidazole derivatives have been synthesized and evaluated for their potential anti-leukemic activity .
- Methods of Application: The anti-leukemic activity of these compounds is typically evaluated using in vitro assays on leukemia cell lines .
- Results or Outcomes: A specific compound, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, showed cytotoxic potential against two leukemia cell lines .
Antioxidant Activity
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of Application: Imidazole derivatives have been reported to show antioxidant potential . For example, certain derivatives of quinazolin-4(3H)-one showed good scavenging potential compared to ascorbic acid .
- Methods of Application: The antioxidant activity of these compounds is typically evaluated using assays such as the DPPH assay .
- Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antioxidant activity .
Anti-inflammatory Activity
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of Application: Imidazole derivatives have been reported to show anti-inflammatory effects . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases .
- Methods of Application: The anti-inflammatory activity of these compounds is typically evaluated using in vitro and in vivo models of inflammation .
- Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant anti-inflammatory activity .
Antiviral Activity
- Scientific Field: Virology and Medicinal Chemistry .
- Summary of Application: Imidazole derivatives have been reported to show antiviral effects . This makes them potential candidates for the development of new antiviral drugs .
- Methods of Application: The antiviral activity of these compounds is typically evaluated using in vitro assays on virus-infected cell lines .
- Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antiviral activity .
Antitubercular Activity
- Scientific Field: Microbiology and Medicinal Chemistry .
- Summary of Application: Imidazole derivatives have been reported to show antitubercular effects . This makes them potential candidates for the development of new drugs for the treatment of tuberculosis .
- Methods of Application: The antitubercular activity of these compounds is typically evaluated using in vitro assays on Mycobacterium tuberculosis .
- Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antitubercular activity .
Safety And Hazards
properties
IUPAC Name |
4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNUQSFEJXMNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532082 | |
Record name | 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid | |
CAS RN |
3273-68-5 | |
Record name | 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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